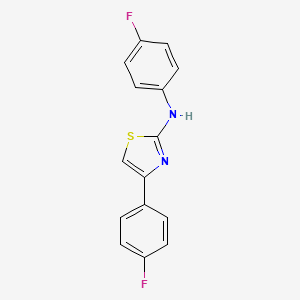

N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin: ist eine organische Verbindung, die durch das Vorhandensein eines Thiazolrings gekennzeichnet ist, der mit zwei 4-Fluorphenylgruppen und einer Aminogruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch eine Cyclisierungsreaktion unter Beteiligung eines Thioharnstoffderivats und eines α-Halogenketons synthetisiert werden. Beispielsweise kann 4-Fluorbenzaldehyd in Gegenwart einer Base mit Thioharnstoff reagieren, um den Thiazolring zu bilden.

Substitutionsreaktionen: Die Einführung der 4-Fluorphenylgruppen kann durch nukleophile aromatische Substitutionsreaktionen erfolgen. Dies beinhaltet die Reaktion des Thiazol-Zwischenprodukts mit 4-Fluorbenzolderivaten unter geeigneten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Fokus auf der Maximierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung von Kosten und Umweltauswirkungen liegt. Dies beinhaltet häufig die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin kann Oxidationsreaktionen eingehen, bei denen typischerweise Reagenzien wie Wasserstoffperoxid oder Persäuren verwendet werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion des Thiazolrings oder der Fluorphenylgruppen führt.

Substitution: Die Verbindung kann an verschiedenen Substitutionsreaktionen teilnehmen, einschließlich nukleophiler und elektrophiler Substitutionen, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Persäuren und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogenierte Reagenzien, Basen und Säuren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, reduzierte Thiazolderivate und substituierte Thiazolverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Studien konzentrieren sich auf ihre Interaktionen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren, um ihren Wirkmechanismus und potenzielle therapeutische Anwendungen zu verstehen.

Medizin

In der pharmazeutischen Chemie wird N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin auf sein Potenzial als Medikamentenkandidat untersucht. Seine Fähigkeit, mit spezifischen molekularen Zielmolekülen zu interagieren, macht es zu einer vielversprechenden Verbindung für die Entwicklung neuer Arzneimittel, insbesondere bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten.

Industrie

In der Industrie wird diese Verbindung bei der Entwicklung fortschrittlicher Materialien verwendet, darunter Polymere und Beschichtungen. Ihre einzigartigen chemischen Eigenschaften tragen zur Verbesserung der Materialleistung bei, z. B. erhöhte Haltbarkeit und Widerstandsfähigkeit gegenüber Umwelteinflüssen.

Wirkmechanismus

Der Wirkmechanismus von N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielmoleküle zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die beteiligten Signalwege können die Hemmung der Enzymaktivität, die Störung von Protein-Protein-Interaktionen und die Modulation von Signaltransduktionswegen umfassen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or the fluorophenyl groups.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, bases, and acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine derivatives. These compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study conducted by Sah et al. (2019) synthesized thiourea derivatives of 1,3-thiazole that demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard methods, revealing promising results for further development as antimicrobial agents .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Escherichia coli | 32 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study:

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 15.72 |

Wirkmechanismus

The mechanism of action of N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N,4-Bis(4-chlorphenyl)-1,3-thiazol-2-amin

- N,4-Bis(4-bromphenyl)-1,3-thiazol-2-amin

- N,4-Bis(4-methylphenyl)-1,3-thiazol-2-amin

Einzigartigkeit

N,4-Bis(4-fluorphenyl)-1,3-thiazol-2-amin ist aufgrund des Vorhandenseins von Fluoratomen einzigartig, die der Verbindung besondere elektronische Eigenschaften verleihen. Diese Eigenschaften können ihre Reaktivität, Stabilität und Interaktionen mit biologischen Zielmolekülen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Biologische Aktivität

N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorophenacyl bromide with appropriate thiazole precursors under Hantzsch thiazole synthesis conditions. The resulting compound is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

2. Biological Activities

This compound exhibits a range of biological activities:

2.1 Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including this compound, possess significant antimicrobial properties. For instance, studies have shown in vitro antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting comparable efficacy to standard antibiotics like norfloxacin .

| Microorganism | Activity | Standard |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Norfloxacin |

| Escherichia coli | Moderate inhibition | Norfloxacin |

| Mycobacterium tuberculosis | Strong anti-TB activity | Rifampicin |

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported that certain thiazole derivatives exhibit IC50 values in the low micromolar range against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| NCI-H522 (Lung) | 0.06 | Doxorubicin |

| MCF7 (Breast) | 0.1 | Doxorubicin |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .

3. Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

- A study demonstrated that thiazole derivatives with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity against cancer cells due to increased electron density and hydrophobic interactions with target proteins .

- Another investigation focused on the structure-activity relationship (SAR) of thiazole compounds indicated that electron-withdrawing groups significantly enhance antibacterial activity against Gram-positive bacteria .

4.

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to further elucidate its mechanisms of action and optimize its structure for enhanced therapeutic efficacy.

Eigenschaften

Molekularformel |

C15H10F2N2S |

|---|---|

Molekulargewicht |

288.32 g/mol |

IUPAC-Name |

N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H10F2N2S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |

InChI-Schlüssel |

ZRUFADCCSVYTQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.